5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid
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Overview
Description
5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group and a hydrazinyl group containing dicyanomethylidene. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to aminonaphthalene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The aminonaphthalene undergoes sulfonation with sulfuric acid to introduce the sulfonic acid group.
Hydrazination: The sulfonated aminonaphthalene is reacted with hydrazine to form the hydrazinyl derivative.
Dicyanomethylidene Introduction: Finally, the hydrazinyl derivative is reacted with malononitrile to introduce the dicyanomethylidene group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The dicyanomethylidene group plays a crucial role in this interaction by providing a strong electron-withdrawing effect, which enhances the binding affinity to the target molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonic acid (DANSYL acid): Known for its use as a fluorescent dye.
Naphthalene-2-sulfonic acid: Used in the production of dyes and as an intermediate in organic synthesis.
Naphthalene: A simple aromatic hydrocarbon used as a precursor for various chemical compounds.
Uniqueness
5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid is unique due to the presence of the dicyanomethylidene group, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high binding affinity to molecular targets.
Properties
IUPAC Name |
5-[2-(dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c14-7-9(8-15)16-17-12-5-1-4-11-10(12)3-2-6-13(11)21(18,19)20/h1-6,17H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIZVYRFNJURTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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